4-Desmethoxy-4-ethoxy trimethoprim 4-Desmethoxy-4-ethoxy trimethoprim
Brand Name: Vulcanchem
CAS No.: 78025-68-0
VCID: VC20841163
InChI: InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19)
SMILES: CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Molecular Formula: C15H20N4O3
Molecular Weight: 304.34 g/mol

4-Desmethoxy-4-ethoxy trimethoprim

CAS No.: 78025-68-0

Cat. No.: VC20841163

Molecular Formula: C15H20N4O3

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

4-Desmethoxy-4-ethoxy trimethoprim - 78025-68-0

Specification

CAS No. 78025-68-0
Molecular Formula C15H20N4O3
Molecular Weight 304.34 g/mol
IUPAC Name 5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19)
Standard InChI Key XWUQANDETYXOIU-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Canonical SMILES CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Introduction

4-Desmethoxy-4-ethoxy trimethoprim is a synthetic derivative of trimethoprim, a well-known antibiotic used primarily in the treatment of bacterial infections. Trimethoprim itself is a diaminopyrimidine derivative that inhibits bacterial dihydrofolate reductase, an enzyme crucial for folate synthesis and bacterial growth. The modification in 4-Desmethoxy-4-ethoxy trimethoprim involves replacing a methoxy group with an ethoxy group at the 4-position, which may alter its biological activity and pharmacokinetics compared to its parent compound.

Mechanism of Action

The primary mechanism of action of 4-Desmethoxy-4-ethoxy trimethoprim involves the inhibition of bacterial dihydrofolate reductase (DHFR), similar to trimethoprim. This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor necessary for DNA synthesis and cell proliferation in bacteria. By inhibiting DHFR, 4-Desmethoxy-4-ethoxy trimethoprim disrupts nucleic acid synthesis in bacteria, leading to its antibacterial effects.

Biological Activity

4-Desmethoxy-4-ethoxy trimethoprim exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may have a broader spectrum of activity compared to standard trimethoprim, potentially making it effective against resistant bacterial strains. The compound is not intended for therapeutic use at present but serves as a template for developing new antibacterial agents targeting DHFR.

Research Findings and Applications

Research into 4-Desmethoxy-4-ethoxy trimethoprim focuses on its potential as an antibiotic agent and its pharmacological profile. It is considered a valuable tool in preserving the efficacy of trimethoprim and other antimicrobial agents by mitigating the rapid development of resistance. Additionally, its structural modifications may reduce side effects associated with traditional antibiotics like trimethoprim and sulfamethoxazole.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
TrimethoprimMethoxy groupStrong antibacterial activity
SulfamethoxazoleSulfonamide derivativeBroad-spectrum antibacterial activity
PyrimethamineSimilar pyrimidine structureAntimalarial activity
DapsoneAniline derivativeAntibacterial and anti-inflammatory effects
4-Desmethoxy-4-ethoxy trimethoprimEthoxy group at 4-positionPotential enhanced efficacy against resistant strains

This table highlights the structural and biological differences between 4-Desmethoxy-4-ethoxy trimethoprim and other related compounds, emphasizing its unique modifications and potential advantages.

Future Directions

Future research directions for 4-Desmethoxy-4-ethoxy trimethoprim include further pharmacokinetic studies to determine its clinical viability and potential applications beyond antibacterial therapy. Its structural modifications may also offer insights into developing new therapeutic strategies against bacterial infections, particularly those caused by resistant strains. Additionally, exploring its interactions with other drugs could reveal opportunities for combination therapies that enhance efficacy while minimizing resistance development.

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